molecular formula C18H19NO2 B2937868 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 1396852-29-1

2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2937868
CAS No.: 1396852-29-1
M. Wt: 281.355
InChI Key: DLOZHXNCEYSTIV-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS 1396852-29-1) is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . This molecule features a naphthalene group linked to a 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic structure of significant interest in medicinal chemistry and chemical synthesis . The 3-oxa-8-azabicyclo[3.2.1]octane core serves as a versatile pharmacophore, often used to create rigid, three-dimensional structures that can mimic piperidine rings and modulate key properties of drug candidates, such as potency and selectivity . Researchers value this compound as a critical synthetic intermediate or building block for developing novel bioactive molecules. Its primary applications are in preclinical research, including the exploration of new therapeutic agents and the study of structure-activity relationships (SAR) . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

2-naphthalen-1-yl-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(19-15-8-9-16(19)12-21-11-15)10-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,15-16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOZHXNCEYSTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Chemical Reactions Analysis

Formation of the Bicyclic Core

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is typically synthesized via:

  • Mannich Cyclization : Amino-alcohol precursors undergo cyclization under acidic conditions to form the bicyclic structure .

  • Ring-Closing Metathesis (RCM) : For enantioselective synthesis, as reported in tropane alkaloid analogs .

Reaction Conditions Yield Source
Mannich CyclizationHCl, EtOAc, 0°C → Reflux75–85%
RCMGrubbs catalyst, CH₂Cl₂, RT65–70%

Acylation at the Bicyclic Amine

The ketone group is introduced via nucleophilic acyl substitution:

  • Reaction with Acetyl Chloride : The secondary amine in the bicyclic system reacts with acetyl chloride in the presence of a base (e.g., Et₃N) .

3 Oxa 8 azabicyclo 3 2 1 octane+ClC O CH2 NaphthEt3NTarget Compound+HCl\text{3 Oxa 8 azabicyclo 3 2 1 octane}+\text{ClC O CH}_2\text{ Naphth}\xrightarrow{\text{Et}_3\text{N}}\text{Target Compound}+\text{HCl}

Reagent Solvent Time Yield Source
Acetyl chlorideDioxane5–8 h85–90%

Naphthalene Coupling

The naphthalen-1-yl group is introduced via:

  • Suzuki-Miyaura Coupling : Using a naphthalene boronic ester and palladium catalysis .

  • Friedel-Crafts Acylation : For direct attachment to the ketone linker .

Ketone Reactivity

The ethanone moiety participates in:

  • Nucleophilic Additions : With Grignard reagents or hydrides (e.g., NaBH₄) .

  • Condensation Reactions : Formation of hydrazones or oximes under acidic conditions .

Bicyclic Amine Reactivity

The tertiary amine undergoes:

  • Alkylation/Acylation : With alkyl halides or acyl chlorides to form quaternary ammonium salts .

  • Deprotonation : Forms a strong base for further substitution reactions .

Stability and Degradation

  • Acidic Conditions : The oxygen in the 3-oxa bridge renders the compound susceptible to hydrolysis at pH < 4 .

  • Oxidative Stability : The naphthalene moiety stabilizes the compound against oxidation, as shown in electrochemical studies .

Biological Activity and Prodrug Potential

While not directly studied for this compound, analogs with similar bicyclic scaffolds exhibit:

  • Enzyme Inhibition : Interaction with nitroreductases (via redox-active groups) .

  • Cytotoxicity : Observed in derivatives with substituted aryl groups .

Scientific Research Applications

2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • The 3-oxa variant in the target compound may enhance solubility compared to non-oxygenated analogues (e.g., ) .

Ethanone Derivatives with Aromatic Substituents

Ethanone-based compounds with aryl groups exhibit diverse bioactivities. Comparisons include:

Compound Name Aryl Group Core Structure Synthesis Conditions Potential Applications Reference
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Thiophene Benzoimidazotriazole 40°C, general procedure C Antiviral or anti-inflammatory agents
2-(Benzyloxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one Benzyloxy Azabicyclo[3.2.1]octane Not specified Kinase inhibition or antimicrobial activity
Target Compound Naphthalen-1-yl Azabicyclo[3.2.1]octane Likely similar to CNS-targeted therapies N/A

Key Observations :

  • Naphthalene in the target compound confers greater aromatic surface area than thiophene or benzyloxy groups, possibly enhancing binding to hydrophobic pockets .
  • Synthetic flexibility: The ethanone bridge allows modular substitution, as seen in , where varying aryl groups are introduced under mild conditions (40°C) .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen bonding: The 3-oxa group may enhance aqueous solubility relative to non-oxygenated analogues (e.g., ) .
  • Metabolic stability : Halogen-free structure (unlike ) may reduce cytochrome P450 interactions, extending half-life .

Biological Activity

The compound 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one belongs to a class of chemical compounds known as 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential pharmacological applications, particularly in the field of neuroscience. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N2O2\text{C}_{17}\text{H}_{19}\text{N}_{2}\text{O}_{2}

This indicates that it contains a naphthalene moiety and an 8-azabicyclo[3.2.1]octane framework, which is significant for its biological activity.

The primary mechanism through which 8-azabicyclo[3.2.1]octane derivatives exert their effects is by acting as neurotransmitter reuptake inhibitors . Specifically, they have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, suggesting potential therapeutic applications in treating conditions such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Profile

Research indicates that compounds within this class exhibit a range of biological activities:

Activity Description
Neurotransmitter Reuptake Inhibition Inhibits serotonin, norepinephrine, and dopamine transporters .
Antidepressant Effects Demonstrated efficacy in animal models for depression .
Anxiolytic Properties Potential to reduce anxiety symptoms based on receptor interaction studies .
CNS Penetration Good brain exposure noted in various analogs .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Kappa Opioid Receptor Antagonism : A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were identified as potent kappa opioid receptor antagonists with good brain exposure, indicating potential for managing pain and mood disorders .
  • Depression Models : In preclinical studies, certain derivatives demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests, suggesting their utility in treating major depressive disorder .

Safety and Toxicology

While the pharmacological potential is promising, safety profiles must be established through rigorous toxicological studies. Current data suggest that while some derivatives exhibit low toxicity, comprehensive evaluations are necessary to ascertain long-term safety .

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